molecular formula C11H11N3O2S2 B4802383 N-(2-furylmethyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide CAS No. 5840-79-9

N-(2-furylmethyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Cat. No.: B4802383
CAS No.: 5840-79-9
M. Wt: 281.4 g/mol
InChI Key: WTFWDCBUBGAVJV-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a heterocyclic hydrazinecarbothioamide derivative featuring a furylmethyl substituent and a thienylcarbonyl moiety. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The presence of sulfur (thioamide) and nitrogen (hydrazine) groups enhances its ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and covalent interactions .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(thiophene-2-carbonylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c15-10(9-4-2-6-18-9)13-14-11(17)12-7-8-3-1-5-16-8/h1-6H,7H2,(H,13,15)(H2,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFWDCBUBGAVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365388
Record name ST50765552
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5840-79-9
Record name ST50765552
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-furylmethyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The compound features a furan and thienyl moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

N 2 furylmethyl 2 2 thienylcarbonyl hydrazinecarbothioamide\text{N 2 furylmethyl 2 2 thienylcarbonyl hydrazinecarbothioamide}

Antiviral Activity

Recent studies have highlighted derivatives of hydrazinecarbothioamide as potential inhibitors of viral proteases, particularly SARS-CoV-2 main protease (Mpro). Research indicates that certain derivatives exhibit significant inhibitory activity, with IC50 values ranging from 1.55 μM to 10.76 μM against Mpro. For instance, compound F8–B6 was identified as a reversible covalent inhibitor with low cytotoxicity (CC50 > 100 μM) in Vero and MDCK cells .

Antioxidant Properties

The antioxidant capabilities of compounds containing furan and thiophene rings suggest their ability to scavenge free radicals and chelate metal ions, contributing to their potential therapeutic effects in oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiourea linker significantly affect the inhibitory potency against Mpro. For example, replacing the thiourea with other linkers resulted in a marked decrease in activity, underscoring the importance of this functional group in maintaining biological efficacy .

Case Studies

StudyCompoundTargetIC50 (μM)Notes
Study 1F8-S43SARS-CoV-2 Mpro10.76Exhibited significant binding affinity
Study 2F8-B6SARS-CoV-2 Mpro1.57Reversible covalent inhibitor with low cytotoxicity
Study 3F8-B22SARS-CoV-2 Mpro1.55Non-peptidomimetic inhibitor

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table compares N-(2-furylmethyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide with structurally related hydrazinecarbothioamides:

Compound Name Structural Features Biological Activity Key Differences
This compound Furylmethyl group, thienylcarbonyl moiety Inferred: Potential anticancer/antimicrobial (based on hydrazinecarbothioamide backbone) Unique combination of furan and thiophene rings
N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide () Thieno[3,2-b]pyridine core, trifluoromethyl group Anticancer (targets specific enzymes) Larger polycyclic structure with CF₃ group enhances lipophilicity
N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide () Pyridinylmethylidene group, dimethylphenyl substituent IC₅₀ = 0.8 µM against MCF-7 breast cancer cells Pyridine instead of thiophene; dimethylphenyl improves lipophilicity
N-allyl-2-(2-chlorobenzoyl)hydrazinecarbothioamide () Allyl group, chlorobenzoyl substituent Antimicrobial activity Chlorobenzoyl vs. thienylcarbonyl; allyl group increases reactivity
N-(3-methylphenyl)-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide () Methylphenyl, methylthienyl groups Research applications (exact activity unspecified) Methyl substitutions alter steric and electronic properties

Physicochemical and Reactivity Comparisons

  • Electron Delocalization : The thienylcarbonyl group in the target compound allows extended conjugation, similar to pyridinylmethylidene derivatives (), enhancing stability and interaction with biological targets .
  • Synthetic Flexibility : Allyl and chlorobenzoyl derivatives () demonstrate modular synthesis routes, suggesting that the target compound could be optimized via analogous substitutions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-furylmethyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide and structurally related compounds?

  • Methodology : Utilize condensation reactions between hydrazinecarbothioamides and carbonyl-containing precursors (e.g., aldehydes or ketones). For example, describes the reaction of hydrazinecarbothioamides with isatin derivatives in ethanol under acidic conditions, followed by purification via column chromatography (PE:EE 4:1) and recrystallization. Adjust reaction solvents (e.g., isopropanol or DMF) and catalysts (e.g., acetic acid) based on precursor solubility .
  • Key Parameters : Monitor reaction progress via TLC, optimize stoichiometry (1:1 molar ratio of reactants), and use recrystallization (ethanol/DMF mixtures) for high-purity yields (80–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H-NMR : Identify proton environments (e.g., furyl methyl protons at δ 3.8–4.2 ppm, thienyl carbonyl protons at δ 7.5–8.0 ppm). uses 1H-NMR to confirm hydrazinecarbothioamide backbone structure and substituent integration .
  • EI-MS : Verify molecular weight and fragmentation patterns. For example, reports molecular ion peaks matching theoretical masses (±0.5 Da) .
  • FT-IR : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

Q. How do substituent positions (e.g., furyl vs. thienyl) influence biological activity?

  • Structure-Activity Relationship (SAR) : and highlight that substituent positioning (e.g., methoxy groups at ortho, meta, or para positions) significantly alters bioactivity. For example, ortho-substituted analogs (IC₅₀: 0.1–11 µM) exhibit stronger antiproliferative effects than para-substituted analogs (IC₅₀: 0.5–100 µM) due to enhanced electron density and hydrophobic interactions .
  • Design Strategy : Use computational tools (e.g., DFT) to predict electronic effects and prioritize meta-heterocyclic substituents for optimized activity .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Data Reconciliation : Compare assay conditions (e.g., cell lines, exposure time). reports that DNA-binding constants (1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹) do not always correlate with antiproliferative activity, suggesting off-target mechanisms. Validate findings using orthogonal assays (e.g., fluorescence quenching vs. MTT assays) .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, compound aggregation) .

Q. What strategies are recommended for analyzing metal complexation with this compound?

  • Coordination Chemistry : Synthesize Cu(II) or Zn(II) complexes ( ) using ethanolic solutions of the ligand and metal salts (e.g., CuCl₂·2H₂O). Characterize via single-crystal XRD to confirm geometry (e.g., see-saw for Zn complexes) .
  • Spectroscopic Validation : Use UV-Vis (d-d transitions) and EPR to confirm metal-ligand binding modes .

Q. How can DNA-binding mechanisms be experimentally distinguished (e.g., intercalation vs. groove binding)?

  • Experimental Design :

  • UV-Vis Titration : Observe hyperchromic/hypochromic shifts and isosbestic points. uses ctDNA binding studies with Δλ > 15 nm to suggest intercalation .
  • Fluorescence Quenching : Measure Stern-Volmer constants (e.g., 2.18 × 10⁴ M⁻¹ for acridine derivatives) to quantify binding affinity .
  • Viscosity Measurements : Increased DNA viscosity upon compound addition supports intercalation .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), bioavailability, and CYP450 interactions.
  • Molecular Docking : employs AutoDock Vina to model ligand-protein interactions (e.g., with DNA topoisomerase II) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability (e.g., uses B3LYP/6-31G* for charge distribution analysis) .

Methodological Considerations

Q. How should researchers optimize reaction yields for scale-up synthesis?

  • Process Optimization :

  • Solvent Selection : Use DMF for poorly soluble intermediates ().
  • Catalyst Screening : Test p-TsOH or Amberlyst-15 for acid-catalyzed condensations.
  • Workflow : Employ flow chemistry for reproducible, high-throughput synthesis .

Q. What are best practices for resolving polymorphic or solvate forms?

  • Crystallization Strategies : Vapor diffusion (methylene chloride/methanol mixtures) or temperature-controlled recrystallization ().
  • Analytical Techniques : Use PXRD and DSC to differentiate polymorphs. reports angle differences (anthracenyl vs. aryl planes) in positional isomers .

Tables

Table 1 : Representative Bioactivity Data for Analogous Compounds

CompoundIC₅₀ (µM)Key SubstituentReference
N-(3-Methoxyphenyl)-thiosemicarbazide0.1–11meta-OCH₃
N-(4-Methoxyphenyl)-thiosemicarbazide0.5–100para-OCH₃
Acridine-thiosemicarbazide (3a)1.0 × 10⁶Chlorophenyl

Table 2 : Key Spectroscopic Data for Characterization

TechniqueDiagnostic Peaks/SignalsReference
1H-NMRδ 7.5–8.0 ppm (thienyl C=O), δ 3.8–4.2 ppm (furyl CH₂)
EI-MS[M]⁺ at m/z 320.5 (±0.5 Da)
FT-IR1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H bend)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-furylmethyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Reactant of Route 2
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N-(2-furylmethyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide

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